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molecular formula C6H11N3 B109541 1-(3-Aminopropyl)imidazole CAS No. 5036-48-6

1-(3-Aminopropyl)imidazole

Cat. No. B109541
M. Wt: 125.17 g/mol
InChI Key: KDHWOCLBMVSZPG-UHFFFAOYSA-N
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Patent
US04619941

Procedure details

In accordance with Method IIB, acrylonitrile (8) and an imidazole (9) are reacted with heat for about 2-4 hours, concentrated to an oil and then hydrogenated with Raney nickel catalyst in methanol and ammonium hydroxide for a period of about 8-10 hours, giving 1H-imidazole-1-propanamine derivatives (10).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[NH:5]1[CH:9]=[CH:8][N:7]=[CH:6]1>>[N:5]1([CH2:3][CH2:2][CH2:1][NH2:4])[CH:9]=[CH:8][N:7]=[CH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heat for about 2-4 hours
Duration
3 (± 1) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil

Outcomes

Product
Details
Reaction Time
9 (± 1) h
Name
Type
product
Smiles
N1(C=NC=C1)CCCN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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